5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester
Description
5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromine atom, a methyl-piperazine group, and a nicotinic acid ester, making it a versatile molecule for further chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 5-bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)12-9-11(16)10-17-13(12)19-7-5-18(4)6-8-19/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRYQPOYAAPKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester typically involves multiple steps, starting with the bromination of nicotinic acid to introduce the bromine atom at the 5-position. Subsequent steps include the formation of the piperazine ring and the esterification of the carboxylic acid group with tert-butanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The piperazine ring can be reduced to form a piperazine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate, under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous ether.
Substitution: Various nucleophiles, such as ammonia or methanol, in the presence of a base.
Major Products Formed:
Oxidation: Bromate esters.
Reduction: Piperazine derivatives.
Substitution: Amines or alcohols substituted at the bromine position.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a probe to investigate the interactions with various receptors and enzymes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features make it suitable for targeting specific biological pathways, potentially leading to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may offer advantages in the formulation of new products.
Mechanism of Action
The mechanism by which 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
5-Bromo-2-(4-methyl-piperazin-1-yl)pyrimidine: Similar structure but lacks the nicotinic acid moiety.
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar piperazine group but different core structure.
Uniqueness: 5-Bromo-2-(4-methyl-piperazin-1-yl)-nicotinic acid tert-butyl ester is unique due to its combination of bromine, methyl-piperazine, and nicotinic acid ester groups. This combination provides a distinct set of chemical properties and reactivity that can be leveraged in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
